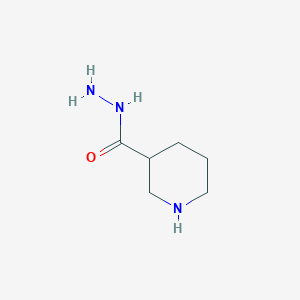

Piperidine-3-carbohydrazide

Descripción

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Medicinal Chemistry

The piperidine ring system is a highly valued structural motif in the design of therapeutic agents. encyclopedia.pubbohrium.com Its prevalence in both natural products and synthetic drugs underscores its importance in medicinal chemistry. encyclopedia.pubajchem-a.com

The piperidine scaffold, a six-membered saturated heterocycle containing a nitrogen atom, is a fundamental building block in a vast number of pharmaceuticals. encyclopedia.pubresearchgate.net Its structural flexibility allows it to adopt various conformations, enabling it to interact effectively with a wide array of biological targets. researchgate.net This versatility has led to the incorporation of the piperidine nucleus into drugs across numerous therapeutic classes, including anticancer agents, antivirals, analgesics, and antipsychotics. encyclopedia.pubbohrium.com The introduction of a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net The ability of the piperidine ring to be substituted at various positions allows for the fine-tuning of a molecule's properties to optimize its interaction with specific biological sites, such as the catalytic and peripheral anionic sites of acetylcholinesterase. encyclopedia.pubnih.gov

The hydrazide functional group (–CONHNH2) is a crucial component in the field of medicinal chemistry, recognized for its synthetic utility and diverse biological activities. mdpi.com Hydrazides serve as key intermediates in the synthesis of various heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles. mdpi.com This functional group is known to form stable complexes with metal ions and can participate in condensation reactions, making it a valuable tool for creating diverse molecular libraries.

In drug discovery, the hydrazide motif has been incorporated into compounds exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai Notably, hydrazide-based compounds have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), where the hydrazide can act as an effective zinc-binding group. mdpi.comnih.gov This has led to the development of HDAC inhibitors with improved stability and selectivity compared to their hydroxamic acid-based counterparts. nih.govacs.orgnih.gov

Overview of Research Trajectories and Current Scope for this compound

Research on this compound and its derivatives has primarily focused on their synthesis and potential applications in medicinal chemistry. The synthesis typically involves the reaction of a piperidine-3-carboxylic acid derivative, such as ethyl nipecotate, with hydrazine (B178648) hydrate (B1144303). arabjchem.org This straightforward conversion provides a foundation for creating a wide range of derivatives. arabjchem.org

Current investigations are largely centered on exploring the biological potential of these compounds. A significant area of research is their application in neurodegenerative disorders, particularly Alzheimer's disease. nih.gov Derivatives of this compound have been synthesized and evaluated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and for their ability to inhibit β-amyloid aggregation, both of which are key pathological hallmarks of Alzheimer's disease. researchgate.netnih.govresearchgate.net

Furthermore, the structural similarity of this compound to other bioactive molecules suggests broader therapeutic possibilities. For instance, derivatives have been explored for their antithrombotic, anticancer, and antimicrobial activities. nih.gov The ability of the hydrazide moiety to be converted into hydrazones has been utilized to create compounds with significant antiplatelet aggregation activity. nih.gov Studies have also shown that the substitution pattern on the piperidine nitrogen and the derivatization of the hydrazide group are critical for determining the biological activity. nih.gov The positional isomerism is also crucial, with piperidine-3-carboxamide derivatives showing significantly more activity in certain assays than their piperidine-4-carboxamide counterparts.

The research trajectory for this compound is thus aimed at synthesizing novel derivatives, characterizing their biological activities through in vitro and in vivo models, and elucidating their structure-activity relationships to develop lead compounds for various therapeutic targets.

Structure

3D Structure

Propiedades

IUPAC Name |

piperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSMSCZAWFJIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332877 | |

| Record name | piperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689758-90-5 | |

| Record name | piperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine 3 Carbohydrazide and Its Derivatives

Direct Synthesis of Piperidine-3-carbohydrazide

The primary route for obtaining this compound is through the direct conversion of a corresponding carboxylic acid ester. This method is favored for its efficiency and straightforward reaction pathway.

Reaction Pathways from Precursor Compounds (e.g., Piperidine-3-carboxylic Acid Esters with Hydrazine (B178648) Hydrate)

The most established method for the synthesis of this compound is the hydrazinolysis of a piperidine-3-carboxylic acid ester, such as ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). arabjchem.orgtandfonline.com This reaction involves a nucleophilic acyl substitution where hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. arabjchem.org This process results in the displacement of the alcohol moiety (ethanol, in the case of an ethyl ester) and the formation of the stable carbohydrazide (B1668358).

The precursor ester is typically synthesized by the esterification of piperidine-3-carboxylic acid (nipecotic acid) using an alcohol like absolute ethanol (B145695) in the presence of a few drops of a strong acid catalyst, such as concentrated sulphuric acid. arabjchem.org In some synthetic schemes, the nitrogen of the piperidine (B6355638) ring may be protected, for instance with a (4-chlorophenyl)sulfonyl group, to prevent side reactions and ensure that hydrazinolysis occurs exclusively at the ester functional group. tandfonline.com The formation of the hydrazide is often confirmed by spectroscopic methods; for example, Fourier-transform infrared (FT-IR) spectroscopy shows the disappearance of the ester C=O stretching band and the appearance of characteristic –NH stretching bands for the hydrazide group. arabjchem.org

Optimization of Reaction Conditions (e.g., Solvent Selection, Temperature Parameters)

The yield and purity of this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and reaction time. arabjchem.orgtandfonline.commdpi.com Ethanol is a frequently used solvent as it effectively dissolves both the ester precursor and hydrazine hydrate. arabjchem.orgmdpi.com Methanol is also a viable solvent for this transformation. tandfonline.com

The reaction is commonly performed at reflux temperature to ensure a sufficient rate of reaction. arabjchem.orgtandfonline.com The duration of heating can vary significantly, from a few hours to overnight, depending on the specific substrate and conditions. tandfonline.comresearchgate.net Using an excess of hydrazine hydrate can help drive the reaction to completion. chem-soc.si

| Parameter | Condition | Rationale | Source(s) |

| Solvent | Ethanol or Methanol | Provides good solubility for reactants and facilitates the reaction. | arabjchem.orgtandfonline.commdpi.com |

| Temperature | Reflux or 80–90 °C | Increases the rate of the nucleophilic substitution reaction. | arabjchem.orgtandfonline.comresearchgate.net |

| Time | 3 hours to overnight | Ensures the reaction proceeds to completion. | tandfonline.comresearchgate.net |

| Reagent | Hydrazine hydrate (e.g., 80%) | Acts as the nucleophile to form the hydrazide. | tandfonline.com |

Isolation and Purification Techniques (e.g., Recrystallization, Chromatography)

Following the completion of the reaction, a systematic work-up and purification procedure is necessary to isolate the pure this compound. A common initial step involves the removal of the reaction solvent, often by distillation or using a rotary evaporator. arabjchem.orgtandfonline.com The product can then be precipitated from the reaction mixture by the addition of cold distilled water and collected by filtration. tandfonline.com The collected solid is typically washed to remove residual impurities. tandfonline.com

Further purification is generally achieved through recrystallization from a suitable solvent, such as ethanol. In cases where impurities are not easily removed by recrystallization, column chromatography is employed as a more rigorous purification technique.

Strategies for Derivatization of this compound

This compound is a valuable scaffold that can be readily modified at two key positions: the nitrogen atom of the piperidine ring and the terminal nitrogen of the hydrazide group. These modifications allow for the systematic alteration of the compound's properties.

N-Substitution of the Piperidine Ring (e.g., N-Alkylation, N-Acylation)

The secondary amine within the piperidine ring is a nucleophilic center that can be functionalized through N-alkylation or N-acylation. nih.govresearchgate.netnih.govresearchgate.net

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be accomplished by reacting the parent compound with an alkyl halide, such as an alkyl bromide or iodide. researchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another powerful method is reductive amination, where the piperidine derivative reacts with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov These methods have been used to introduce substituents such as benzyl (B1604629), phenylethyl, phenylpropyl, and phenylbutyl groups. nih.govresearchgate.net

N-Acylation is the process of introducing an acyl group (R-C=O) onto the piperidine nitrogen. This is generally achieved by reacting the piperidine with an acylating agent like an acid chloride or anhydride. researchgate.net This strategy allows for the formation of amide linkages on the piperidine ring.

Formation of Hydrazone Derivatives (e.g., Condensation with Aldehydes and Ketones)

The hydrazide moiety is highly reactive towards carbonyl compounds, making the formation of hydrazones a primary strategy for derivatization. mdpi.comresearchgate.net This reaction involves the condensation of this compound with a wide variety of aldehydes or ketones. mdpi.comajgreenchem.com The reaction proceeds via a nucleophilic attack of the terminal -NH₂ group of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone, which contains a Schiff base (C=N-NH) linkage. mdpi.com

This condensation is often catalyzed by a catalytic amount of acid, such as glacial acetic acid, in a solvent like ethanol. mdpi.comrsc.org Alternatively, piperidine itself can be used as an organocatalyst for such transformations. mdpi.com This method allows for the facile synthesis of large libraries of derivatives, for instance, by reacting the core hydrazide with various substituted aromatic aldehydes to produce N'-benzylidenepiperidine-3-carbohydrazides. researchgate.net

| Derivatization Strategy | Site of Reaction | Reagents | Key Bond Formed | Source(s) |

| N-Alkylation | Piperidine Nitrogen | Alkyl halide, Base (e.g., K₂CO₃) | C-N (Alkyl-N) | researchgate.net |

| N-Acylation | Piperidine Nitrogen | Acyl chloride or Anhydride | C-N (Acyl-N) | researchgate.net |

| Hydrazone Formation | Hydrazide Nitrogen | Aldehyde or Ketone, Acid catalyst (e.g., Acetic Acid) | C=N (Imine) | mdpi.comrsc.org |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., 1,3,4-Oxadiazole (B1194373) Derivatives)

The carbohydrazide functional group of this compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems, with 1,3,4-oxadiazoles being a prominent example. These five-membered aromatic rings are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of 1,3,4-oxadiazole derivatives from this compound typically involves the cyclization of the carbohydrazide moiety with a suitable one-carbon donor.

One common method involves the reaction of this compound with substituted benzoic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). arabjchem.org In this reaction, the carbohydrazide undergoes condensation with the carboxylic acid, followed by an intramolecular cyclization and dehydration to afford the 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the piperidine-3-yl group and the other is the aryl group from the benzoic acid. arabjchem.org

Another synthetic route to 1,3,4-oxadiazole derivatives involves the reaction of this compound with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). This reaction leads to the formation of a 5-(piperidin-3-yl)-1,3,4-oxadiazole-2-thiol. tandfonline.comtjpr.org The resulting thiol can then be further functionalized at the sulfur atom. For instance, it can be reacted with various electrophiles, such as N-alkyl/aralkyl/aryl-3-bromopropanamides, to generate a diverse library of derivatives. tandfonline.com

The general synthetic sequence often starts with the esterification of piperidine-3-carboxylic acid (nipecotic acid), followed by hydrazinolysis with hydrazine hydrate to yield the key intermediate, this compound. arabjchem.org The formation of the carbohydrazide is a crucial step, confirmed by spectroscopic methods like FT-IR, which shows the appearance of –NH stretching bands and the disappearance of the ester carbonyl band. arabjchem.org

The table below summarizes representative examples of cyclization reactions to form 1,3,4-oxadiazole derivatives from this compound or its precursors.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives from this compound and its Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Substituted benzoic acids, POCl₃, reflux | 3-(5-Aryl-1,3,4-oxadiazol-2-yl)piperidine derivatives | arabjchem.org |

| 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carbohydrazide | CS₂, KOH, ethanol, reflux | 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol | tandfonline.com |

Conjugation with Other Biologically Relevant Chemical Entities

The this compound scaffold can be conjugated with other biologically relevant chemical entities to create hybrid molecules with potentially enhanced or novel biological activities. This approach, often termed molecular hybridization, aims to combine the pharmacophoric features of two or more molecules into a single entity. The carbohydrazide functional group is particularly amenable to such modifications, allowing for the formation of stable linkages with other molecules.

One strategy involves the derivatization of the carbohydrazide into hydrazones. For example, a series of this compound-hydrazones bearing phenylethyl, phenylpropyl, and phenylbutyl substituents on the piperidine nitrogen were synthesized and evaluated as potential agents against Alzheimer's disease. nih.govresearchgate.net These compounds combine the this compound core with various substituted aromatic aldehydes to form the corresponding hydrazones.

Another approach is the use of the piperidine-3-carbonyl scaffold, the precursor to the carbohydrazide, as a building block for conjugation. For instance, the piperidine-3-carbonyl moiety has been incorporated into a piperazine-benzofuran structure, a class of compounds with known anti-tuberculosis activity. tandfonline.com In this synthesis, the piperidine-3-carbonyl chloride is reacted with a piperazinyl-benzofuran derivative to form an amide linkage. This results in a hybrid molecule that integrates the piperidine ring with the benzofuran (B130515) system. tandfonline.com

Furthermore, piperidine-3-carboxamide derivatives have been synthesized by coupling the piperidine-3-carboxylic acid with various amines. This creates a diverse set of molecules where the piperidine-3-yl moiety is linked to different chemical groups via an amide bond, a common and stable linkage in many biologically active compounds. mdpi.com

The table below provides examples of the conjugation of the piperidine-3-carbonyl scaffold with other chemical entities.

Table 2: Examples of Conjugation of the Piperidine-3-carbonyl Scaffold

| Piperidine-3-yl Precursor | Conjugated Moiety | Linkage Type | Resulting Conjugate Class | Reference |

|---|---|---|---|---|

| This compound | Substituted aromatic aldehydes | Hydrazone | This compound-hydrazones | nih.govresearchgate.net |

| Piperidine-3-carbonyl chloride | Piperazinyl-benzofuran | Amide | Piperidinyl-piperazinyl-benzofuran carboxamides | tandfonline.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,4-Oxadiazole |

| Phosphorus oxychloride |

| Carbon disulfide |

| Potassium hydroxide |

| 5-(Piperidin-3-yl)-1,3,4-oxadiazole-2-thiol |

| N-Alkyl/aralkyl/aryl-3-bromopropanamides |

| Piperidine-3-carboxylic acid (Nipecotic acid) |

| Hydrazine hydrate |

| Ethyl nipecotate |

| 3-(5-Aryl-1,3,4-oxadiazol-2-yl)piperidine |

| 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carbohydrazide |

| 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol |

| 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide |

| 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol |

| This compound-hydrazones |

| Piperidine-3-carbonyl chloride |

| Piperazinyl-benzofuran |

| Piperidinyl-piperazinyl-benzofuran carboxamides |

Structural Characterization and Spectroscopic Elucidation of Piperidine 3 Carbohydrazide Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. Vibrational and nuclear magnetic resonance spectroscopy are cornerstone techniques for the elucidation of these compounds.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of piperidine-3-carbohydrazide derivatives displays characteristic absorption bands that confirm the presence of both the piperidine (B6355638) ring and the carbohydrazide (B1668358) moiety.

Key evidence for the formation of this compound from its ester precursor is the disappearance of the ester's C=O stretching band and the appearance of N-H stretching bands from the hydrazide group. arabjchem.org Specifically, the spectrum exhibits stretching vibrations for the N-H groups of the hydrazide and the piperidine amine. The amide I band, primarily associated with the C=O stretching vibration of the hydrazide, is a prominent feature.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Hydrazide) | Stretching | 3422, 3274, 3202 | arabjchem.org |

| C=O (Amide I) | Stretching | ~1650 | |

| N-H (Piperidine) | Stretching | 3345 (w), 3253 (w) | mdpi.com |

| C-H (Aromatic, if present) | Out-of-plane bending | 772, 750, 688 (vs) | mdpi.com |

Note: The exact positions of these bands can vary depending on the specific derivative and its physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are crucial for confirming the structure of this compound derivatives.

In the ¹H NMR spectrum, the protons of the piperidine ring typically appear as a series of multiplets in the upfield region. The chemical shifts and splitting patterns of these protons are influenced by their stereochemical environment and the nature of any substituent on the piperidine nitrogen. The protons of the carbohydrazide group (NH and NH₂) give rise to signals that can be exchanged with D₂O, confirming their identity.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbohydrazide group is typically observed in the downfield region of the spectrum. The carbons of the piperidine ring resonate at chemical shifts characteristic of saturated heterocyclic systems.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Piperidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.61-7.58 | m | Aromatic-H | rsc.org |

| ¹H | 3.77 | s | N-CH₂ | rsc.org |

| ¹H | 2.70 | s | Piperidine-H | rsc.org |

| ¹H | 1.89-1.88 | d | Piperidine-H | rsc.org |

| ¹³C | 138.55 | Aromatic-C | rsc.org | |

| ¹³C | 62.94 | N-CH₂ | rsc.org | |

| ¹³C | 53.93 | Piperidine-C | rsc.org | |

| ¹³C | 25.57, 24.05 | Piperidine-C | rsc.org |

Note: This table provides example data for a substituted piperidine and is intended to be illustrative. Specific chemical shifts for this compound will vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uomustansiriyah.edu.iq It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation of the molecule under electron ionization can lead to characteristic daughter ions. For piperidine itself, a common fragmentation is the loss of a hydrogen atom, resulting in a strong peak at M-1. miamioh.edu The fragmentation of this compound derivatives will be influenced by the substituents present.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to confirm the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. For a series of 3-[5-(aryl- mdpi.comoxadiazole-2-yl]-piperidine derivatives, the results of the elemental analysis were found to be within ±0.4% of the theoretical values, confirming their composition. arabjchem.org Similarly, the structures of newly synthesized piperazine (B1678402) hybrid molecules, which share structural similarities, were identified by elemental analysis data. lew.ro

Table 3: Example of Elemental Analysis Data

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Hypothetical Derivative | C₁₂H₁₇N₃O₃S | C: 50.87, H: 6.05, N: 14.83 | C: 50.91, H: 6.02, N: 14.79 | arabjchem.orgchemscene.com |

| Piperazine Hybrid | C₁₉H₂₀N₆O₂S | C: 57.56, H: 5.08, N: 21.20 | C: 57.39, H: 4.92, N: 21.06 | lew.ro |

Investigation of Biological Activity and Molecular Mechanisms

Enzyme Modulation and Inhibition Profiles

Derivatives of piperidine-3-carbohydrazide, especially hydrazone analogs, have been the focus of extensive research for their ability to modulate the activity of enzymes implicated in the pathology of Alzheimer's disease and other neurological disorders.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Various N-substituted this compound-hydrazones have demonstrated notable inhibitory activity against these enzymes.

A series of this compound-hydrazones bearing different substituents on the piperidine (B6355638) nitrogen have been synthesized and evaluated for their cholinesterase inhibitory activities. nih.govnih.gov Generally, these compounds exhibit moderate to good inhibitory potential. For instance, in one study, a derivative identified as compound 3g showed the most potent activity against AChE, while compound 3j was the most effective against BuChE. nih.gov Another study on N-benzylthis compound-hydrazones also reported significant inhibitory activity. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 3g | Acetylcholinesterase (AChE) | 4.32 |

| 3j | Butyrylcholinesterase (BuChE) | 1.27 |

| 1g | eeAChE | 5.68 - 11.35 |

| 1j | huAChE | 8.80 - 74.40 |

To understand the nature of the enzyme-inhibitor interactions, kinetic analyses have been performed on the most active compounds. These studies have consistently shown that the this compound-hydrazone derivatives act as mixed-type inhibitors for both AChE and BuChE. nih.gov This mixed-type inhibition suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular modeling studies further support these findings, indicating that these inhibitors are likely to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Anti-Amyloidogenic Activity (e.g., Aβ42 Self-Aggregation Inhibition)

The aggregation of amyloid-beta peptides, particularly Aβ42, is a pathological hallmark of Alzheimer's disease. Selected this compound-hydrazones have been investigated for their ability to inhibit this self-aggregation process in vitro. nih.govnih.gov Research has shown that certain derivatives can effectively interfere with the formation of Aβ42 fibrils. Notably, compounds containing nitro groups (such as derivatives 3g , 4g , and 5g ) have been reported to exhibit superior Aβ42 inhibition compared to other analogs. nih.gov

| Compound Series | Activity | Observation |

|---|---|---|

| Nitro derivatives (3g, 4g, 5g) | Anti-Amyloidogenic | Provided better Aβ42 self-aggregation inhibition. |

Exploration of Other Enzyme Targets (e.g., Succinate (B1194679) Dehydrogenase based on related piperidine scaffolds)

While direct studies on this compound and succinate dehydrogenase (SDH) are limited, the broader class of piperidine-containing carboxamides has been identified as potent succinate dehydrogenase inhibitors (SDHIs). nih.govnih.govresearchgate.net SDH is a crucial enzyme that participates in both the citric acid cycle and the electron transport chain. nih.gov Carboxamide derivatives are a significant class of SDHIs used as fungicides in agriculture. nih.gov The structural similarities between these active carboxamides and the this compound core suggest that this scaffold could be a valuable starting point for designing novel SDH inhibitors.

Antioxidant Properties and Redox Homeostasis Regulation

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. The antioxidant potential of this compound derivatives has been explored through various assays. nih.gov A chemiluminescence assay was used to assess the impact of selected compounds on reactive oxygen species (ROS) levels in brain tissue. nih.gov The results indicated that these compounds possess notable scavenger activity against ROS. For example, compound 4i was identified as the most active superoxide (B77818) free-radical scavenger, while compounds 3g , 3j , and 4i demonstrated similar scavenging activity against other ROS. nih.gov The piperidine nucleus is considered a promising scaffold for developing potent antioxidant agents. nwmedj.org

| Compound | Antioxidant Activity |

|---|---|

| 4i | Most active superoxide free-radical scavenger. |

| 3g | Scavenger activity on other reactive oxygen species. |

| 3j | Scavenger activity on other reactive oxygen species. |

Reactive Oxygen Species (ROS) Scavenging Activity (e.g., Superoxide Free-Radical Scavenging)

Derivatives of the piperidine scaffold have demonstrated notable efficacy as scavengers of reactive oxygen species (ROS), which are implicated in numerous degenerative diseases. nih.gov The generation of free radicals is a natural part of many bioorganic processes; however, their overproduction can lead to oxidative damage of DNA, proteins, and lipids. nih.gov

A study investigating a series of this compound-hydrazones found that specific derivatives possess significant ROS scavenging capabilities. nih.gov Using a chemiluminescence assay to measure the impact on ROS levels, researchers identified several promising compounds. nih.gov Notably, compound 4i was found to be the most active scavenger of superoxide free radicals. nih.gov Furthermore, compounds 3g , 3j , and 4i displayed comparable scavenging activity against other forms of ROS. nih.gov

In a broader context of piperidine derivatives, various studies have confirmed their antioxidant potential. One investigation of 25 different piperidine compounds found that several were effective at scavenging superoxide anions (•O₂⁻). nih.gov At a concentration of 80 µM, compound 10 was the most potent, capturing 42% of the radical species present. nih.gov Other derivatives, including compounds 7 , 9 , 21 , and 22 , also showed promising results, removing between 29% and 36% of the superoxide radicals. nih.gov Another study utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay found that among six novel piperidine derivatives, one demonstrated a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.org Research suggests that the presence of electron-donating groups, such as methoxy (B1213986) and methyl, on the phenyl ring of piperidine derivatives can significantly enhance their free radical scavenging activity. scispace.com

| Compound | Observed Activity | Assay Method |

|---|---|---|

| 4i | Most active superoxide free-radical scavenger | Chemiluminescence Assay |

| 3g | Scavenger of various ROS | Chemiluminescence Assay |

| 3j | Scavenger of various ROS | Chemiluminescence Assay |

Contribution to Neuroprotective Effects via Antioxidant Mechanisms

The ability of this compound derivatives to scavenge ROS is directly linked to their potential neuroprotective effects. Oxidative stress is a key pathological factor in neurodegenerative disorders such as Alzheimer's disease. nih.gov By neutralizing harmful ROS in brain tissue, these compounds can help mitigate neuronal damage. nih.gov

The neuroprotective potential of this compound-hydrazones has been evaluated in the context of Alzheimer's disease. nih.gov The antioxidant capacities of compounds 3g , 3j , and 4i suggest their promise as multifunctional agents capable of combating the complex pathology of this disease. nih.gov A chemiluminescence method was used to confirm the effect of these selected compounds on ROS levels within brain tissue, reinforcing the link between their antioxidant action and neuroprotective potential. nih.gov

Similarly, a series of N-benzylpiperidine-3/4-carbohydrazide-hydrazones were assessed for their potential in Alzheimer's therapy, with their antioxidant capacities being a key area of investigation. nih.gov The results identified compounds 1g and 1j as potential lead compounds for developing multifunctional treatments for Alzheimer's, partly due to their antioxidant properties. nih.gov Agents that target oxidative stress are considered primary candidates for neuroprotection. mdpi.com The mechanism often involves the modulation of cellular antioxidant systems, which protects against neuronal damage caused by oxidative stress-mediated events. mdpi.com

Neuropharmacological Activities (e.g., Anticonvulsant and Antidepressant Potentials of Derivatives)

Derivatives based on the carbohydrazide (B1668358) structure have shown significant potential in the field of neuropharmacology, particularly as anticonvulsant and antidepressant agents.

Anticonvulsant Activity: A series of acid hydrazones of pyridine-3-carbohydrazide, a structurally similar aromatic analogue of this compound, were synthesized and evaluated for anticonvulsant activity in multiple preclinical models. nih.gov The study revealed that compounds with halogen substitutions at the meta and para positions of the phenyl ring demonstrated superior protection. nih.gov Two compounds, RNH4 and RNH12 , emerged as the most active analogues. nih.gov Compound RNH12 , which features a trifluoromethoxy substituted phenyl ring, was the most potent, showing protective effects in all four animal models of epilepsy: the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), minimal clonic seizure, and corneal kindling seizure tests. nih.gov These findings suggest that N-[(meta or para halogen substituted) benzylidene] pyridine-3-carbohydrazides could serve as lead compounds for designing new anticonvulsant drugs. nih.gov

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6Hz ED₅₀ (mg/kg) |

|---|---|---|---|

| RNH4 | 113.4 | Not Reported | 75.4 |

| RNH12 | 29.3 | 54.2 | 14.77 |

Antidepressant Activity: The therapeutic potential of piperidine derivatives extends to mood disorders. A study of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives identified two compounds, 3 and 5 , with potential antidepressant properties. nih.gov When evaluated using the reserpine (B192253) interaction test in mice and biogenic amine reuptake inhibition assays, these compounds demonstrated biological activity comparable to the established antidepressant drug viloxazine. nih.gov Further research into novel alkoxy-piperidine derivatives targeting serotonin (B10506) reuptake and specific serotonin receptors (5-HT1A/5-HT7) identified compounds 7a and 15g as potential antidepressant agents in animal behavioral models. researchgate.net In broader studies, derivatives of the related piperazine (B1678402) scaffold have also shown antidepressant-like effects by modulating the monoaminergic pathway and increasing levels of brain-derived neurotrophic factor (BDNF). cuestionesdefisioterapia.comnih.gov

Broad-Spectrum Biological Screenings (e.g., Antimicrobial, Antifungal, Antiviral, Anticancer, Anti-inflammatory Activities pertinent to the class)

The piperidine-carbohydrazide class and its derivatives have been subjected to a wide range of biological screenings, revealing a diverse pharmacological profile.

Antimicrobial and Antifungal Activities: The emergence of multi-drug resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. mdpi.com Functionally substituted pyridine (B92270) carbohydrazides have demonstrated remarkable effects on MDR strains. mdpi.comresearchgate.net One study found that compound 6 exhibited potent activity against four MDR strains of Candida spp., with minimum inhibitory concentration (MIC) values between 16–24 µg/mL. mdpi.comresearchgate.net This compound also significantly inhibited the growth of Staphylococcus aureus at a MIC of 2 µg/mL. mdpi.com Other compounds in the series were effective against Gram-negative bacteria such as Aeromonas hydrophila, Pseudomonas aeruginosa, and Proteus mirabilis. mdpi.com

In a separate investigation, novel piperidine-4-carbohydrazide (B1297472) derivatives were found to have significant antifungal activity against agriculturally important fungi. nih.gov Compounds A13 and A41 showed excellent inhibition of Rhizoctonia solani and Verticillium dahliae, with EC₅₀ values superior to commercial fungicides like Chlorothalonil and Boscalid. nih.gov

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 6 | Candida spp. (MDR) | MIC | 16–24 µg/mL | mdpi.comresearchgate.net |

| A13 | Rhizoctonia solani | EC₅₀ | 0.83 µg/mL | nih.gov |

| A41 | Rhizoctonia solani | EC₅₀ | 0.88 µg/mL | nih.gov |

| A13 | Verticillium dahliae | EC₅₀ | 1.12 µg/mL | nih.gov |

| A41 | Verticillium dahliae | EC₅₀ | 3.20 µg/mL | nih.gov |

Antiviral Activity: Piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus. nih.gov Through structural modifications of a compound identified in a high-throughput screen, an optimized derivative, 11e , was developed that exhibited excellent inhibitory activity against various influenza virus strains, with EC₅₀ values as low as 0.05 µM. nih.gov Another study focusing on new piperidine derivatives found that compound 5c possessed an antiviral activity level comparable to the established anti-influenza drug rimantadine. nih.gov

Anticancer Activity: The cytotoxic potential of piperidine derivatives against cancer cell lines has also been an area of active research. researchgate.netnwmedj.org A series of novel carbohydrazide and carboxamide derivatives of pyridine-fused heterocycles were evaluated for anticancer activity against four human cancer cell lines, with compounds 7a and 7b showing remarkable activity. researchgate.net In another study, a synthesized piperidine molecule demonstrated a high cytotoxic effect on A549 lung cancer cells, with an IC₅₀ value of 32.43 µM. nwmedj.org

Anti-inflammatory Activity: Structural modifications of compounds at the C3 position, creating carboxamide and carbohydrazide derivatives, have led to improved anti-inflammatory activities. nih.gov A study on gatifloxacin (B573) derivatives found that a 3-carboxamide analogue was a potentially excellent anti-inflammatory agent. nih.gov It exhibited highly potent effects on the oxidative burst activity of whole blood phagocytes and neutrophils (IC₅₀ <0.1 μg mL⁻¹). nih.gov A related 3-carbohydrazide derivative showed tremendous inhibitory effects on T-cell proliferation. nih.gov These findings indicate that modifications at the C3 position are important for inducing significant immunomodulatory changes. nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis

Impact of Substituents on the Piperidine (B6355638) Ring System (e.g., N-Substitutions, Ring Positions)

The piperidine ring is a core component of this class of compounds, and substitutions on its nitrogen atom (N-substitutions) and at various ring positions critically determine biological activity.

N-Substitutions: Research into piperidine-3-carbohydrazide derivatives as potential agents for Alzheimer's disease has revealed a strong correlation between the nature of the N-substituent and the compound's inhibitory activity against cholinesterase enzymes (AChE and BuChE).

N-Arylalkyl Groups: The introduction of arylalkyl groups of varying lengths at the piperidine nitrogen has been a key strategy. A series of this compound-hydrazones bearing phenylethyl, phenylpropyl, and phenylbutyl substituents were synthesized and evaluated as cholinesterase inhibitors. nih.gov It was observed that the length of the alkyl chain connecting the phenyl group to the piperidine nitrogen influences the inhibitory potency and selectivity.

N-Benzyl Group: N-benzylthis compound-hydrazones have also been extensively studied. nih.gov These compounds have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The benzyl (B1604629) group appears to be a key feature for interacting with the active sites of these enzymes. nih.gov

For instance, in one study, a compound with an N-phenylethyl substituent (compound 3g ) was the most potent against AChE, while a compound with an N-phenylbutyl substituent (compound 3j ) showed the highest potency against BuChE. nih.gov This suggests that the N-substituent plays a crucial role in directing the molecule's interaction with specific biological targets.

Ring Positions: The position of the carbohydrazide (B1668358) group on the piperidine ring is also a critical determinant of activity. Studies comparing piperidine-3-carboxamide derivatives with their piperidine-4-carboxamide counterparts have shown that the positional isomerism is crucial, with the 3-substituted compounds often showing significantly different activity levels. In a study of N-benzylpiperidine-carbohydrazide-hydrazones, derivatives with the substituent at the 3-position were compared with those at the 4-position, revealing differences in their enzyme inhibition profiles. nih.gov

Influence of Modifications at the Carbohydrazide Moiety on Biological Activity

The carbohydrazide group (-CONHNH₂) is a versatile functional group that serves as a crucial linker and a point for molecular modification. smolecule.com Its conversion into a hydrazone moiety by condensation with various aldehydes has been a common and effective strategy to generate libraries of biologically active compounds. nih.govnih.gov

The structure of the aldehyde used for this condensation has a profound impact on the resulting compound's activity. By introducing different substituted aromatic rings, researchers can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes. nih.govnih.gov

Substituents on the Phenyl Ring of the Hydrazone:

Electron-withdrawing groups: The presence of a nitro group (NO₂) on the phenyl ring of the hydrazone has been shown to enhance activity. For example, nitro-substituted derivatives provided better inhibition of Aβ42 self-aggregation, a key pathological process in Alzheimer's disease. nih.gov

Electron-donating groups: Substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups have also been explored. In a series of N-benzylthis compound-hydrazones, a compound featuring a 4-nitrophenyl moiety (1g ) and another with a 4-N,N-dimethylaminobenzaldehyde moiety (1j ) were identified as the most potent inhibitors of cholinesterases. nih.gov

The data below illustrates how different substituents on the phenyl ring of the hydrazone moiety, combined with different N-substituents on the piperidine ring, affect the inhibitory concentration (IC₅₀) against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

| Compound | N-Substituent | Hydrazone Moiety Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|---|

| 3g | Phenylethyl | 4-Nitro | 4.32 | 6.50 |

| 3j | Phenylbutyl | 4-Nitro | 14.41 | 1.27 |

| 4g | Phenylpropyl | 4-Nitro | >40 | 4.52 |

| 4i | Phenylpropyl | 4-Hydroxy | 12.75 | 2.88 |

Identification of Key Structural Features for Desired Biological Effects

Based on SAR studies, a general pharmacophore model for the cholinesterase inhibitory activity of this compound derivatives can be proposed. This model highlights several key structural features essential for potent biological effects.

N-Arylalkyl Substituent: A bulky substituent on the piperidine nitrogen, such as a phenylethyl or phenylbutyl group, is crucial. This group likely interacts with specific sites within the target enzyme, such as the peripheral anionic site (PAS) of cholinesterases. nih.govnih.gov The length of the alkyl linker fine-tunes the positioning of the terminal phenyl ring for optimal interaction. nih.gov

Piperidine Ring: This acts as a central scaffold, providing the correct three-dimensional orientation for the other functional groups.

Hydrazone Linker (-CO-NH-N=CH-): This rigid linker connects the piperidine scaffold to an aromatic ring system. Molecular modeling and kinetic studies suggest that this part of the molecule can interact with the catalytic active site (CAS) of cholinesterases. nih.gov

Substituted Aromatic Ring: An aromatic ring attached to the hydrazone linker is a key feature. Substituents on this ring, particularly electron-withdrawing groups like nitro groups or electron-donating groups, can significantly enhance binding affinity and inhibitory potency. nih.govnih.gov

These features collectively enable the molecule to potentially act as a dual-binding site inhibitor, interacting with both the CAS and PAS of cholinesterase enzymes, which is a desirable characteristic for anti-Alzheimer's drug candidates. nih.gov

Stereochemical Implications for Structure-Activity Relationships

Stereochemistry plays a vital role in the biological activity of this compound derivatives. The presence of a stereogenic center at the C-3 position of the piperidine ring means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-piperidine-3-carbohydrazide and (S)-piperidine-3-carbohydrazide. smolecule.com

Each enantiomer has a distinct three-dimensional arrangement of its atoms and functional groups. smolecule.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they will interact differently with each enantiomer of a chiral molecule. This differential interaction can lead to one enantiomer having significantly higher biological activity, better binding affinity, or a different pharmacological profile than the other.

While many initial studies on this compound derivatives have been conducted using racemic mixtures (an equal mixture of both enantiomers), understanding the specific contribution of each enantiomer is crucial for developing more effective and selective therapeutic agents. nih.govnih.gov The synthesis and biological evaluation of individual, pure enantiomers are necessary to fully elucidate the stereochemical implications for the structure-activity relationship. smolecule.com

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how derivatives of Piperidine-3-carbohydrazide interact with biological targets.

Research has shown that hydrazone derivatives of N-substituted this compound are potential inhibitors of cholinesterases and β-amyloid (Aβ) aggregation, which are key targets in Alzheimer's disease. nih.gov Molecular docking studies, for instance, have been used to investigate the binding of these compounds to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, compound 3g (a nitro-substituted derivative) was identified as a potent AChE inhibitor, while compound 3j showed significant activity against BuChE. nih.gov Docking simulations revealed that these compounds interact with key residues in the active sites of these enzymes. nih.gov

Similarly, in the context of cancer therapy, derivatives of piperidine (B6355638) carbohydrazide (B1668358) have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov Docking studies of a library of piperidine/oxindole (B195798) derivatives revealed key binding interactions within the VEGFR-2 active site, including the formation of hydrogen bonds with crucial amino acid residues like Cys919, Glu885, and Asp1046. nih.gov These computational predictions help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors. nih.gov

The table below summarizes findings from molecular docking studies on various derivatives.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Reference |

| This compound-hydrazones | Acetylcholinesterase (AChE) | Not specified | Mixed-type inhibition | nih.gov |

| This compound-hydrazones | Butyrylcholinesterase (BuChE) | Not specified | Mixed-type inhibition | nih.gov |

| Piperidine/oxindole derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen bonding | nih.gov |

| Piperazine (B1678402) derivatives (related structure) | Thymidine Phosphorylase | Not specified | Hydrogen bonding networks | nih.gov |

| Piperidine derivatives | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π-cation | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-target complexes. This technique complements molecular docking by assessing the stability of the predicted binding poses and exploring the conformational changes that may occur upon ligand binding.

In studies of piperidine derivatives as VEGFR-2 inhibitors, MD simulations were performed to validate the stability of the ligand-protein complexes. nih.gov These simulations confirmed that the most potent compounds remained stably bound within the active site of VEGFR-2, maintaining the key interactions identified through docking. nih.gov Similarly, MD simulations have been employed to study the stability of complexes involving pyrazole-carbohydrazide derivatives and the Cannabinoid receptor 1 (CB1), showing that the most active compounds formed stable complexes with more hydrogen bonds throughout the simulation. nih.gov

The primary goal of these simulations is to ensure that the binding mode predicted by docking is energetically favorable and stable under conditions that mimic the physiological environment. researchgate.net This validation is crucial for confirming the potential of the compounds as effective inhibitors. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of molecules like this compound. These calculations provide fundamental insights into the molecule's intrinsic properties, such as its most stable three-dimensional conformation and the distribution of electric charge.

DFT methods, using functionals like B3LYP and WB97XD with various basis sets (e.g., 6-311++G**), have been used to optimize the molecular geometry of related piperazine and piperidine structures. Such studies confirm that the piperidine ring typically adopts a stable chair conformation. smolecule.com These calculations can also determine properties like dipole moment and molecular electrostatic potential, which are critical for understanding intermolecular interactions, including hydrogen bonding capabilities. The absence of imaginary frequencies in the output of these calculations confirms that the optimized structure represents a true energy minimum.

For piperidine and its derivatives, quantum chemical calculations can predict the relative energies of different conformers (e.g., axial vs. equatorial substitution), which is vital for understanding how the molecule's shape influences its interaction with biological targets. nih.gov

Homology Modeling for Target Protein Structure Prediction

When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to generate a predictive model. This computational method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

This approach is particularly valuable in the early stages of drug discovery. For instance, in the investigation of novel 1,5-diaryl pyrazole (B372694) derivatives (which share the carbohydrazide moiety) as potential hypoglycemic agents, a homology model of the Cannabinoid receptor 1 (CB1) was used for molecular docking studies. nih.gov The use of a validated homology model allowed researchers to predict how these compounds would bind to the receptor, suggesting they likely act as antagonists or inverse agonists. nih.gov This process enables structure-based drug design even in the absence of an experimentally resolved target structure.

In Silico Prediction of Biological Activity Spectra (e.g., PASS Prediction)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. cmjpublishers.comclinmedkaz.org This in silico screening method helps to prioritize compounds for further experimental testing and can reveal unexpected therapeutic potentials. clinmedkaz.org

PASS analysis of piperidine derivatives has predicted a wide range of potential pharmacological effects, including applications in cancer treatment, central nervous system disorders, and as antimicrobial agents. clinmedkaz.org For related pyridine-4-carbohydrazide derivatives, PASS predictions indicated potential for antibacterial, antiviral, anti-inflammatory, and anticancer activities. cmjpublishers.com The predictions are presented as a list of probable activities with corresponding probability scores (Pa for "probably active" and Pi for "probably inactive"). This allows researchers to focus their efforts on the most promising biological applications. cmjpublishers.com

The table below shows examples of biological activities predicted by PASS for piperidine and carbohydrazide-containing structures.

| Predicted Biological Activity | Compound Class Studied | Reference |

| Anticancer | Piperidine derivatives | clinmedkaz.org |

| Central Nervous System Activity (e.g., Antiparkinsonian) | Piperidine derivatives | clinmedkaz.org |

| Antimicrobial / Antiviral | Piperidine derivatives | clinmedkaz.org |

| Anti-inflammatory | Piperidine derivatives | clinmedkaz.org |

| Kinase Inhibitor | Pyridine-4-carbohydrazide derivatives | cmjpublishers.com |

| G-protein-coupled receptor ligand | Pyridine-4-carbohydrazide derivatives | cmjpublishers.com |

| Protease Inhibitor | Pyridine-4-carbohydrazide derivatives | cmjpublishers.com |

Computational Identification of Potential Protein Targets (e.g., SwissTargetPrediction)

SwissTargetPrediction is a web-based tool that predicts the most likely protein targets of a small molecule based on the principle of similarity. nih.govnih.gov By comparing the query molecule's 2D and 3D structure to a database of known ligands with experimentally validated activities, the server generates a ranked list of potential protein targets. nih.govswisstargetprediction.ch

This tool is invaluable for understanding the molecular mechanisms behind a compound's observed bioactivity, predicting potential off-target effects, or identifying opportunities for drug repurposing. clinmedkaz.orgnih.gov For a novel piperidine derivative, SwissTargetPrediction can identify potential interactions with a range of protein classes, such as enzymes, G-protein-coupled receptors, ion channels, and transporters. clinmedkaz.org The predictions can guide subsequent experimental validation, making the process of target identification more efficient. clinmedkaz.orgnih.gov The server provides a list of probable targets, often grouped by protein class, allowing researchers to quickly assess the most likely biological pathways affected by the compound. nih.gov

Applications and Future Directions in Drug Discovery

Rational Design of Multi-Target Directed Ligands for Complex Diseases

The complexity of multifactorial diseases such as Alzheimer's, Parkinson's, and cancer necessitates therapeutic strategies that can simultaneously modulate multiple biological targets. The piperidine-3-carbohydrazide scaffold is well-suited for the design of Multi-Target Directed Ligands (MTDLs) due to its capacity for modification, allowing for the incorporation of various pharmacophoric features into a single molecule. nih.gov

Researchers have successfully utilized this scaffold to create hybrid molecules with the potential for enhanced or novel biological activities. The carbohydrazide (B1668358) group is particularly amenable to derivatization, often into hydrazones, which allows for the combination of the piperidine (B6355638) core with other biologically active moieties. This molecular hybridization approach aims to address complex diseases by engaging several relevant pathways at once. For instance, derivatives of the broader piperidine class have been investigated as MTDLs for Alzheimer's disease, targeting key proteins like cholinesterases and beta-amyloid (Aβ) plaques. nih.govresearchgate.net The design of such compounds involves creating molecules that can interact with multiple components of the disease pathology, offering a more holistic treatment approach than single-target drugs. nih.gov

Role as Key Synthetic Intermediates in Complex Molecule Construction

This compound and its precursors are valuable intermediates in the synthesis of more complex chemical structures. nih.gov The piperidine ring is a common motif in many biologically active natural products and synthetic drugs. researchgate.net The carbohydrazide functional group provides a reactive handle for a variety of chemical transformations, including condensation reactions to form hydrazones and cyclization to create other heterocyclic systems like oxadiazoles. researchgate.net

This versatility makes this compound a key building block in synthetic chemistry. For example, the related piperidine-4-carbohydrazide (B1297472) core has been used to synthesize novel piperidine/oxindole (B195798) derivatives designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov This demonstrates how the carbohydrazide moiety serves as a linchpin for connecting different pharmacophores—in this case, the piperidine and oxindole moieties—to generate complex molecules with specific biological functions. nih.gov The ability to use this intermediate in multi-component reactions further expands its utility, enabling the efficient construction of structurally diverse and complex piperidine scaffolds. researchgate.net

Contributions to Neurodegenerative Disease Research and Therapeutics

The piperidine scaffold is a prominent feature in many compounds developed for neurodegenerative diseases, most notably Alzheimer's disease. nih.govgoogle.com this compound derivatives have been specifically designed and synthesized as potential therapeutic agents for Alzheimer's, targeting multiple facets of the disease's pathology. nih.gov

A study focused on a series of this compound-hydrazones demonstrated their potential as multifunctional agents. nih.gov These compounds were designed as cholinesterase (ChE) inhibitors, a primary strategy in Alzheimer's treatment. Beyond ChE inhibition, they were also evaluated for their ability to inhibit the self-aggregation of Aβ42 peptides and for their antioxidant capacity, both of which are crucial in combating the neurodegenerative process. nih.gov The results indicated that specific derivatives exhibited potent, mixed-type inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibited Aβ42 aggregation, and showed significant antioxidant activity. nih.gov

Table 1: Inhibitory Activity of Selected this compound-hydrazones This table presents the half-maximal inhibitory concentrations (IC₅₀) for the most potent compounds against key Alzheimer's disease targets.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 3g | Acetylcholinesterase (AChE) | 4.32 |

| 3j | Butyrylcholinesterase (BuChE) | 1.27 |

Data sourced from a 2023 study on N-Substituted this compound-hydrazones. nih.gov

These findings underscore the value of the this compound core in developing promising MTDLs for the treatment of Alzheimer's disease. nih.gov

Potential in Agricultural Chemistry and Crop Protection

The applications of carbohydrazide derivatives extend beyond medicine into the realm of agricultural chemistry. atamanchemicals.com The carbohydrazide functional group is found in various agrochemicals, including herbicides and plant growth regulators. atamanchemicals.comajgreenchem.com While research specifically on this compound in this area is limited, studies on related carbohydrazide compounds highlight their potential.

For instance, a recent investigation into novel carbohydrazide derivatives demonstrated their insecticidal activity against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest. researchgate.net This suggests that the carbohydrazide moiety can be a key component in the design of new crop protection agents. Given the established biological activity of the piperidine nucleus and the demonstrated insecticidal potential of the carbohydrazide group, this compound represents a scaffold that could be explored for the development of novel pesticides or other agrochemicals.

Emerging Research Opportunities and Remaining Challenges in this compound Chemistry

The chemistry of this compound presents numerous opportunities for future research. The proven success of its derivatives as multi-target agents in neurodegenerative disease models encourages further exploration into other complex diseases. nih.gov There is potential to design novel derivatives targeting different combinations of proteins implicated in conditions like cancer, inflammation, and metabolic disorders. nih.gov Furthermore, the potential of this scaffold in agricultural applications remains largely untapped and warrants investigation. atamanchemicals.comresearchgate.net

However, challenges remain. The synthesis of piperidine derivatives, particularly with specific stereochemistry, can be complex and may require multi-step processes or sophisticated catalytic methods. mdpi.com Achieving efficient and stereoselective syntheses of polysubstituted piperidines is a significant focus of current organic chemistry research. nih.govmdpi.com Another challenge lies in optimizing the pharmacokinetic and physicochemical properties of these derivatives to ensure they are "drug-like." While in silico tools can predict these properties, empirical testing is essential. nih.govnih.gov Overcoming these synthetic and formulation challenges will be crucial to fully realizing the therapeutic and commercial potential of this compound and its derivatives.

Analytical Applications and Method Development

Derivatization Strategies for Enhanced Detection and Quantification in Advanced Analytical Techniques (e.g., Mass Spectrometry)

Piperidine-3-carbohydrazide possesses two key functional groups, the hydrazide (-CONHNH2) and the secondary amine within the piperidine (B6355638) ring, which make it a versatile reagent for derivatization in analytical chemistry. Derivatization is a technique used to convert an analyte into a product of similar but more easily detectable character. This is particularly crucial for enhancing the sensitivity and selectivity of detection in advanced analytical techniques like mass spectrometry (MS).

The primary derivatization strategy involving this compound targets carbonyl compounds (aldehydes and ketones). The hydrazide group reacts with the carbonyl group under mild acidic conditions to form a stable hydrazone. This reaction is advantageous for several reasons:

Increased Ionization Efficiency: The piperidine ring, a secondary amine, can be readily protonated. By attaching the this compound moiety to a target analyte, the resulting derivative gains a permanent positive charge or a site that is easily protonated. This significantly enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower limits of detection.

Improved Chromatographic Separation: The derivatization alters the polarity and size of the analyte, which can lead to better separation in liquid chromatography (LC). This is particularly useful for separating isomers or resolving analytes from complex matrix interferences.

Characteristic Fragmentation: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the derivatized analyte often yields predictable and characteristic fragment ions corresponding to the this compound tag. This aids in the confident identification and quantification of the target analyte.

The general reaction scheme for the derivatization of a carbonyl compound with this compound is as follows:

R-CHO (Aldehyde) or R-CO-R' (Ketone) + C₅H₁₀N-CONHNH₂ (this compound) → R-CH=N-NHCO-C₅H₁₀N or RR'C=N-NHCO-C₅H₁₀N (Hydrazone derivative) + H₂O

The selection of appropriate reaction conditions, such as solvent, temperature, and catalyst, is crucial for achieving high derivatization yield and minimizing side reactions.

Below is an interactive data table summarizing potential derivatization strategies and their benefits in mass spectrometry.

| Target Analyte Class | Derivatization Reaction | Key Advantages for Mass Spectrometry |

| Aldehydes & Ketones | Hydrazone formation | Increased ionization efficiency, improved chromatographic separation, characteristic fragmentation patterns. |

| Carboxylic Acids (after activation) | Acylhydrazide formation | Introduction of a readily ionizable group, enhanced stability for analysis. |

Application in Analytical Profiling of Complex Biological Samples (e.g., Metabolomics, Proteomics)

The unique properties of this compound as a derivatization agent lend themselves to the analytical profiling of complex biological samples in fields like metabolomics and proteomics. These disciplines involve the comprehensive identification and quantification of a multitude of small molecules (metabolites) and proteins, respectively, within a biological system.

Metabolomics:

In metabolomics, many key metabolites, such as steroids, fatty acids, and sugars, contain carbonyl or carboxyl groups. However, their low abundance and poor ionization efficiency can make their detection and quantification challenging. Derivatization with this compound can overcome these limitations. For instance, the analysis of carbonyl-containing metabolites in urine or plasma can be significantly improved by converting them into their corresponding hydrazone derivatives. This enhances their signal intensity in LC-MS analysis, allowing for the detection of subtle changes in their concentrations that may be indicative of a particular disease state or response to therapy.

Proteomics:

While less common, derivatization strategies can also be employed in proteomics, particularly in "top-down" and "bottom-up" approaches. In bottom-up proteomics, proteins are first digested into smaller peptides, which are then analyzed by LC-MS/MS. The carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) or the C-terminus of peptides can be targeted for derivatization after activation. Similar to its application in metabolomics, derivatizing peptides with this compound can enhance their ionization and introduce a fixed charge, which can simplify the resulting mass spectra and improve the reliability of peptide sequencing and quantification.

The table below illustrates the potential applications of this compound in the analytical profiling of biological samples.

| Field | Biological Sample | Target Analytes | Analytical Benefit |

| Metabolomics | Urine, Plasma, Tissue extracts | Carbonyl-containing metabolites (e.g., steroids, aldehydes), Carboxylic acids | Enhanced sensitivity and quantification of low-abundance metabolites. |

| Proteomics | Protein digests | Peptides with acidic residues, C-terminal carboxyl groups | Improved ionization and fragmentation for peptide identification and quantification. |

Q & A

Q. What are the established synthesis routes for Piperidine-3-carbohydrazide, and how are intermediates characterized?

this compound is typically synthesized via condensation reactions between piperidine-3-carboxylic acid derivatives and hydrazine. Key intermediates (e.g., hydrazones) are characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity. For example, substituents on the piperidine nitrogen (e.g., phenylethyl or phenylpropyl groups) are introduced during synthesis to modulate bioactivity . Stability testing under varying pH and temperature conditions is critical to ensure compound integrity during storage .

Q. What analytical methods are recommended for assessing the purity and stability of this compound derivatives?

Purity is validated via HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS). Stability studies involve accelerated degradation tests under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions, followed by kinetic analysis to determine degradation pathways. Physicochemical properties (e.g., logP, solubility) are calculated using software like Molecular Operating Environment (MOE) to predict bioavailability .

Advanced Research Questions

Q. How do structural modifications of this compound impact its dual inhibitory activity against acetylcholinesterase (AChE) and β-amyloid (Aβ42) aggregation?

Substituents on the piperidine nitrogen and hydrazone moiety significantly influence activity. For instance, nitro derivatives (e.g., compound 3g ) exhibit mixed-type inhibition of AChE (IC₅₀ = 4.32 µM) and reduce Aβ42 aggregation by 40–60% via hydrophobic interactions and π-π stacking. Molecular docking studies (e.g., using AutoDock Vina) reveal binding to the catalytic anionic site (CAS) of AChE and the central hydrophobic core of Aβ42 . Kinetic assays (Lineweaver-Burk plots) confirm non-competitive inhibition mechanisms .

Q. What experimental designs are optimal for evaluating the antioxidant capacity of this compound derivatives in neurodegenerative models?

Use chemiluminescence assays to measure reactive oxygen species (ROS) scavenging in brain homogenates. For example, 4i reduces superoxide radicals by 70% in rat cortical tissue. Pair this with in vitro assays (e.g., DPPH radical scavenging) and correlate results with in vivo behavioral tests (e.g., Morris water maze) to validate neuroprotective efficacy . Ensure rigorous controls for lipid peroxidation and glutathione levels to rule off-target effects .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound derivatives?

Discrepancies often arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Address this by:

- Calculating BBB permeability using PAMPA-BBB assays.

- Performing pharmacokinetic studies (e.g., plasma half-life, tissue distribution in rodents).

- Modifying substituents to enhance lipophilicity (e.g., alkyl chains) while avoiding toxicity . Cross-validate findings with independent assays (e.g., LC-MS/MS for metabolite identification) .

Q. What computational strategies are effective for optimizing the pharmacophore model of this compound?

Use quantum mechanics/molecular mechanics (QM/MM) simulations to map electrostatic potentials and hydrogen-bonding sites. MOE-based 3D-QSAR models can predict activity cliffs for novel derivatives. For example, van der Waals interactions between aryl substituents and hydrophobic pockets in BuChE correlate with IC₅₀ values < 2 µM .

Methodological Guidelines

- Data Interpretation : Compare inhibition kinetics (e.g., Ki values) with literature using Bland-Altman plots to identify systematic biases .

- Ethical Reproducibility : Maintain raw data logs (e.g., NMR spectra, assay plates) in secure repositories to comply with FAIR principles .

- Research Design : For mixed-methods studies, pair quantitative IC₅₀ determinations with qualitative molecular dynamics simulations to explain mechanistic outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.